Product packaging for Cancer/testis antigen 1 (ORF2 (18-27))(Cat. No.:)

Cancer/testis antigen 1 (ORF2 (18-27))

Cat. No.: B1575024
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Focus on the NY-ESO-1 (ORF2 (18-27)) Epitope (SLLMWITQC / NY-ESO-1 (157-165))

Overview of its Preclinical Research Relevance

The preclinical relevance of the NY-ESO-1 protein is largely centered on its use in cancer vaccine development, where specific fragments of the protein, known as peptides or epitopes, are used to stimulate an anti-tumor immune response. The specific peptide, Cancer/testis antigen 1 (ORF2 (18-27)), is one such epitope. It corresponds to the amino acid sequence LAAQERRVPR and is derived from the second open reading frame (ORF2) of a gene in the LAGE/NY-ESO-1 family. nih.gov Its significance was established through its identification as a target for cytotoxic T lymphocytes (CTLs), the "killer" cells of the immune system. nih.gov

Preclinical research has extensively investigated various NY-ESO-1 peptides to determine their ability to activate the immune system. These studies are crucial for designing effective immunotherapies. Research has shown that short peptides alone are often poorly immunogenic and require combination with adjuvants—substances that boost the immune response—to be effective. frontiersin.org

Key preclinical strategies involving NY-ESO-1 peptides include:

Peptide-Pulsed Dendritic Cells (DCs): Dendritic cells are potent antigen-presenting cells. In preclinical models, DCs are loaded with NY-ESO-1 peptides and used to activate T cells in vitro. nih.gov

Nanoparticle Vaccines: Encapsulating NY-ESO-1 peptides within nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), has been shown to enhance the delivery of these peptides to immune cells and improve the resulting CD4+ and CD8+ T cell responses. frontiersin.org

Adjuvant Combination: Numerous studies have evaluated the combination of NY-ESO-1 peptides with various adjuvants, such as Montanide ISA-51, Poly-ICLC, and CpG, to amplify the induced immune response. frontiersin.orgresearchgate.net

Viral and Bacterial Vectors: Genetically engineering attenuated viruses or bacteria to produce and deliver NY-ESO-1 antigens or peptides is another effective preclinical strategy to induce strong and durable T-cell responses. nih.gov

The following table summarizes representative preclinical research approaches for NY-ESO-1 based therapies.

Research ApproachModel SystemKey Findings
Peptide-Pulsed Dendritic Cells In vitro human cell culturesNY-ESO-1 peptide-pulsed DCs can effectively stimulate and expand antigen-specific T cells. nih.gov
PLGA Nanoparticle Vaccine In vivo mouse modelsCo-delivery of NY-ESO-1 peptides and an iNKT cell agonist in PLGA nanoparticles enhanced CD4+, CD8+ T cell, and B cell responses. frontiersin.org
Bacterial Vector Vaccine In vivo mouse models & in vitro human cellsAn engineered Salmonella typhimurium vaccine delivering NY-ESO-1 elicited robust, specific CD4+ and CD8+ T cell responses. nih.gov
Adoptive T-Cell Therapy In vivo mouse models (lung cancer xenograft)Engineered T-cells targeting NY-ESO-1 reduced tumor growth; efficacy was enhanced when combined with a PD-1 checkpoint inhibitor. nih.gov
Peptide Vaccine + Adjuvant In vivo mouse modelsA peptide vaccine from the cancer-testis antigen ODF2 was shown to increase cytotoxic T-cell infiltration into tumors. nih.gov

Current Research Landscape and Unaddressed Questions

The current research landscape for NY-ESO-1-targeted therapies is dynamic, with a strong focus on translating preclinical successes into effective clinical treatments. A major area of investigation is the combination of NY-ESO-1 vaccines (utilizing proteins or peptides) with immune checkpoint inhibitors. nih.gov The rationale is that the vaccine can stimulate an anti-tumor T-cell response, while the checkpoint inhibitor can overcome the immunosuppressive signals within the tumor that would otherwise shut down that response. nih.gov Adoptive T-cell therapy, where a patient's own T cells are genetically engineered to recognize NY-ESO-1 epitopes, has also shown significant promise in clinical trials, particularly for melanoma and synovial sarcoma. nih.govnih.gov

Despite the considerable progress, several unaddressed questions and challenges remain in the field:

Bridging the Preclinical-Clinical Gap: Many CTA-based vaccines that show promising results in preclinical studies demonstrate limited efficacy in human clinical trials. nih.gov Understanding the reasons for this discrepancy is critical for designing more effective therapies.

Overcoming the Tumor Microenvironment: The collection of cells, blood vessels, and signaling molecules surrounding a tumor is often highly immunosuppressive. A key challenge is developing strategies to counteract this environment to allow vaccine-induced T cells to function effectively. nih.gov

Optimizing Vaccine Formulation: Researchers are still exploring the ideal composition of a peptide vaccine. This includes identifying the most immunogenic epitopes and the optimal combination of peptides to ensure efficacy across diverse patient populations with different immune system genetics (HLA types). frontiersin.org

Understanding Antigen Function: The precise biological function of the NY-ESO-1 protein in both normal germ cells and cancer cells remains largely unknown. wikipedia.org Elucidating its function could provide new insights into tumorigenesis and potential therapeutic vulnerabilities.

Biomarker Development: While NY-ESO-1 expression is a prerequisite for these targeted therapies, its presence does not guarantee a clinical response. nih.gov Identifying additional biomarkers to predict which patients are most likely to benefit from NY-ESO-1 immunotherapy is an area of active research.

Properties

sequence

LAAQERRVPR

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cancer/testis antigen 1 (ORF2 (18-27)); NY-ESO-1 (ORF2(18-27))

Origin of Product

United States

Molecular and Cell Biology of Ctag1 Ny Eso 1

Gene Structure and Genomic Organization of CTAG1 (CTAG1A and CTAG1B)

The genomic landscape of CTAG1 is characterized by its distinct location and duplicated nature. wikipedia.orggenecards.org The gene encodes an antigen that is found in numerous cancers while also being expressed in normal testicular tissue. genecards.orggenecards.org The initial identification of a CTAG gene clone was achieved through immunological screening of an esophageal carcinoma library with patient serum. wikipedia.org

The CTAG1 gene is situated on the long arm of the X chromosome, specifically at the Xq28 band. nih.govnih.govscite.ai This chromosomal region is notable for hosting other gene families encoding immunogenic tumor antigens, such as the MAGE family. nih.govscite.ai A key feature of CTAG1's genomic organization is that it exists as a duplicated gene. genecards.orggenecards.org There are two nearly identical neighboring genes, CTAG1A and CTAG1B. wikipedia.orggenecards.orggenecards.org These genes are located in close proximity, with CTAG1A and CTAG1B being only about 30,000 base pairs apart. nih.gov Both genes encode the same 180-amino acid protein. wikipedia.orguniprot.org The CTAG1B gene, for instance, is composed of three exons and spans approximately 8 kilobases (Kb) in length. wikipedia.org

Gene AttributeDescriptionSource(s)
Official Symbol CTAG1A, CTAG1B wikipedia.orggenecards.orggenecards.org
Common Alias NY-ESO-1 wikipedia.orgnih.gov
Chromosomal Location Xq28 nih.govnih.govscite.ai
Genomic Feature Gene duplication (two identical copies) wikipedia.orggenecards.org
Structure (CTAG1B) 3 exons, ~8 Kb length wikipedia.org
Protein Product 180 amino acids wikipedia.org

Transcriptional and Epigenetic Regulation of CTAG1 Expression

The restricted expression of CTAG1 in normal tissues and its reactivation in cancer is not due to genetic mutations but is rather controlled by a complex network of transcriptional and epigenetic mechanisms. wikipedia.orgnih.gov These regulatory layers ensure that the gene is silenced in somatic cells and can be switched on under specific pathological conditions. The primary mechanisms implicated in this regulation include DNA methylation, histone modifications, the interplay of specific DNA-binding proteins, and post-transcriptional control by microRNAs. wikipedia.orgnih.gov

DNA methylation is a fundamental epigenetic mechanism for gene silencing and plays a pivotal role in controlling CTAG1 expression. nih.govnih.gov This process involves the addition of a methyl group to cytosine bases, primarily within CpG dinucleotides, which often cluster in regions known as CpG islands near gene promoters. youtube.comyoutube.com In normal somatic tissues, the promoter region of the CTAG1 gene is typically hypermethylated, leading to transcriptional repression. nih.gov

Conversely, the aberrant expression of CTAG1 in tumor cells is often associated with the hypomethylation of its promoter. nih.gov Research has identified a CpG island downstream from the transcription start site of CTAG1 that is hypermethylated in cancers with low or no NY-ESO-1 expression. nih.gov The critical role of methylation is further demonstrated by the use of demethylating agents. Treatment of cancer cells with drugs like 5-aza-2-deoxycytidine (Decitabine) can reverse DNA hypermethylation, leading to the induction or upregulation of CTAG1 expression. wikipedia.orgnih.gov This demonstrates that the silencing of CTAG1 is a reversible epigenetic event. wikipedia.org

In concert with DNA methylation, histone modifications are crucial for regulating chromatin structure and, consequently, gene accessibility for transcription. nih.govwou.edu Histone acetylation, facilitated by histone acetyltransferases (HATs), generally results in a relaxed or "open" chromatin state that allows for gene transcription. nih.govyoutube.com Conversely, the removal of acetyl groups by histone deacetylases (HDACs) leads to a more compact chromatin structure, suppressing gene expression. nih.gov

The silencing of CTAG1 in normal somatic cells and some cancers is associated with a repressive chromatin state maintained by HDAC activity. nih.govmdpi.com Class I HDACs, such as HDAC1 and HDAC2, are often part of larger co-repressor complexes that are recruited to gene promoters to mediate transcriptional silencing. nih.govresearchgate.net The re-expression of CTAG1 can be induced by treating cells with HDAC inhibitors (HDACi). researchgate.net These compounds block the action of HDACs, leading to an accumulation of acetylated histones around the CTAG1 promoter, which facilitates a chromatin structure permissive for transcription. nih.gov

The expression of CTAG1 is also governed by the competitive binding of two zinc-finger proteins: CCCTC-binding factor (CTCF) and its paralog, Brother of the Regulator of Imprinted Sites (BORIS), also known as CTCFL. nih.govnih.gov These proteins share a highly similar central DNA-binding domain and can bind to the same DNA sequences, yet they often exert opposing effects on gene expression. nih.govmdpi.com

CTCF is ubiquitously expressed in somatic cells and generally functions as a transcriptional repressor. nih.govnih.gov It binds to the CTAG1 promoter, contributing to its silencing in normal tissues. nih.gov

BORIS expression is normally restricted to germ cells, where CTAG1 is active. nih.govresearchgate.net However, BORIS can be aberrantly expressed in various cancers. nih.govresearchgate.net When present, BORIS competes with CTCF for binding to the CTAG1 promoter. researchgate.net The binding of BORIS displaces the repressive CTCF protein and instead activates gene expression. nih.gov Therefore, the ratio of BORIS to CTCF expression in a cell can act as a switch, determining whether CTAG1 is silenced or activated. nih.gov The ectopic expression of BORIS in cancer cells has been shown to be sufficient to activate the expression of NY-ESO-1. nih.govresearchgate.net

Regulatory FactorTypical FunctionEffect on CTAG1 ExpressionSource(s)
DNA Hypermethylation Gene SilencingRepression nih.gov
DNA Demethylation Gene ActivationInduction wikipedia.org
Histone Deacetylation Gene SilencingRepression nih.gov
Histone Acetylation Gene ActivationInduction nih.gov
CTCF Transcriptional RepressorRepression nih.govnih.gov
BORIS (CTCFL) Transcriptional ActivatorActivation nih.govresearchgate.net

Expression Patterns of NY-ESO-1 Protein and mRNA

The expression of NY-ESO-1 is tightly regulated, with distinct patterns observed in normal and cancerous tissues. This differential expression is a cornerstone of its potential as a cancer-specific target.

In healthy adult tissues, the expression of NY-ESO-1 is primarily confined to the testis and placenta, which are considered immune-privileged sites. frontiersin.orgnih.gov Specifically, in the adult testis, NY-ESO-1 is strongly expressed in spermatogonia and primary spermatocytes, the early germ cells, but is absent in post-meiotic cells and somatic cells like Sertoli and Leydig cells. nih.govresearchgate.net

During fetal development, NY-ESO-1 expression is detectable in the gonads of both sexes as early as 13-18 weeks of gestation, with peak expression occurring around 22-24 weeks before declining. bmj.comnih.gov While NY-ESO-1 mRNA has been detected in adult female ovarian and endometrial tissue, the protein has not been consistently identified, and its biological significance in these tissues remains unclear. bmj.com The restricted expression in normal tissues is a critical factor, as it minimizes the risk of on-target, off-tumor toxicities in therapeutic strategies targeting this antigen. frontiersin.org

A hallmark of NY-ESO-1 is its re-expression in a wide array of malignant tumors. frontiersin.orgbmj.comnih.gov This aberrant expression is not lineage-specific and has been reported in various cancer types, including melanoma, lung cancer, breast cancer, ovarian cancer, bladder cancer, and synovial sarcoma. bmj.comnih.govnih.gov The mechanisms underlying this re-expression are thought to involve epigenetic modifications, such as DNA demethylation and histone modifications. nih.gov

The frequency and level of NY-ESO-1 expression can vary significantly both between different types of cancer and within the same tumor type. nih.govbmj.com This phenomenon is known as inter- and intra-tumoral heterogeneity. For instance, myxoid and round cell liposarcomas exhibit very high and homogenous expression of NY-ESO-1 (89-100%), as do synovial sarcomas (around 80%). nih.govnih.gov In contrast, other cancers like melanoma and ovarian cancer show expression in a smaller percentage of cases (approximately 46% and 43%, respectively). nih.govnih.gov

Recent single-cell sequencing studies have further highlighted this heterogeneity, revealing that even within a tumor, NY-ESO-1 may only be expressed in a subpopulation of cancer cells. bmj.com This can create a mosaic of cancer cells with different antigen profiles, which has significant implications for the efficacy of targeted immunotherapies. bmj.com

Table 1: Frequency of NY-ESO-1 Expression in Various Cancers

Cancer Type Expression Frequency (%)
Myxoid and Round Cell Liposarcoma 89-100%
Neuroblastoma 82%
Synovial Sarcoma 80%
Melanoma 46%
Ovarian Cancer 43%
Breast Cancer 20-46%
Non-Small Cell Lung Cancer <20% in some studies
Epithelial Ovarian Cancer ~40%

Data compiled from multiple sources. bmj.comnih.govbmj.comnih.govnih.govresearchgate.net

In several cancer types, the expression of NY-ESO-1 has been associated with more advanced disease. nih.gov It has been correlated with characteristics such as higher tumor grade, lymph node metastasis, and later clinical stage. nih.gov For example, in transitional cell carcinoma, NY-ESO-1 mRNA expression was found to increase with tumor grade, being absent in grade 1 tumors but present in 44% of grade 3 tumors. researchgate.net Similarly, seropositivity for NY-ESO-1 antibodies, which indicates the presence of the protein, was only observed in patients with high-grade tumors. researchgate.net

The presence of a spontaneous immune response to NY-ESO-1, indicated by specific antibodies and T cells, has also been linked to disease progression. nih.govpnas.org In some studies, an increase in NY-ESO-1 specific antibodies has been observed to correlate with an increased tumor burden. nih.gov

Aberrant Re-expression in Malignant Neoplasms

Cellular Localization and Putative Biological Functions of NY-ESO-1

The subcellular location of the NY-ESO-1 protein can provide clues to its function, which is still being fully elucidated.

Immunohistochemical studies have predominantly identified NY-ESO-1 as a cytoplasmic protein in both cancer cell lines and clinical tumor specimens. nih.gov However, some reports have noted a simultaneous expression in both the cytoplasm and the nucleus of tumor cells. nih.gov The significance of this dual localization is not yet fully understood and may vary between different cancer types. nih.gov In some instances, a diffuse homogeneous cytoplasmic and/or nuclear staining pattern is used to define positivity in tumor cells. bmj.com

Table 2: Compound Names

Compound Name
Cancer/testis antigen 1
CTAG1
NY-ESO-1
5-aza-2-deoxycytidine
Ipilimumab
Nivolumab
Pembrolizumab
Decitabine

Involvement in Cell Cycle Progression and Differentiation in Preclinical Models

The aberrant expression of Cancer/Testis Antigen 1B (CTAG1B), also known as New York esophageal squamous cell carcinoma 1 (NY-ESO-1), in malignant tissues, contrasted with its normally restricted expression in germ cells, suggests a fundamental role in cellular processes that are hijacked during tumorigenesis. Preclinical research has begun to elucidate the involvement of this protein in critical pathways governing cell cycle progression and differentiation.

Role in Cell Cycle Progression

Evidence from preclinical studies points towards a significant role for CTAG1B in the regulation of the cell cycle. Structural and associative data suggest its function as a factor promoting cell proliferation.

Structural Homology and Protein Complexes: The CTAG1B protein contains a conserved Pcc-1 domain, which is suggestive of an involvement in cell cycle progression and cellular growth. nih.gov Furthermore, CTAG1B is a homolog of the Pcc1p transcription factor found in yeast. nih.gov Pcc1p is a component of the EKC/KEOPS complex, which is known to control the yeast cell cycle, raising the possibility that CTAG1B functions as a germ cell-specific transcription factor that is aberrantly re-expressed in cancer to drive the cell cycle. nih.gov In melanoma cells, CTAG1B has been observed in complexes with another cancer-testis antigen, MAGEC1, a putative transcription factor. nih.gov This association further supports a role in cell cycle control, as MAGE family proteins are prominently involved in regulating cell cycle and apoptosis. nih.govnih.gov

Functional Studies on Proliferation: Functional genomics screening has provided direct evidence for CTAG1B's essential role in tumor cell proliferation. In a study utilizing short interfering RNA (siRNA) to systematically deplete various cancer-testis antigens, CTAG1B was identified as being required for the proliferation of tumor cells. nih.gov The study validated this finding by showing that multiple individual siRNAs targeting CTAG1B produced the same effect, confirming the on-target activity. nih.gov These results indicate that tumor cells can become dependent on CTAs like CTAG1B to support their growth and division. nih.gov

Table 1: Impact of Selected Cancer-Testis Antigen (CTA) Depletion on Tumor Cell Viability and Proliferation in Preclinical Screens

This table summarizes findings from a functional genomics screen where various CTAs were depleted using siRNA to assess their importance for tumor cell survival and proliferation.

CTA FamilySpecific CTAObserved Effect of DepletionSupporting Evidence
CTAGCTAG1B (NY-ESO-1) Required for tumor cell proliferationValidated with multiple active siRNAs
MAGEMAGE-A2Significantly affected apoptosis, viability, or proliferationValidated with multiple active siRNAs
MAGEMAGE-A8Significantly affected apoptosis, viability, or proliferationValidated with multiple active siRNAs
SSXSSX1Significantly affected apoptosis, viability, or proliferationValidated with multiple active siRNAs
OtherFTHL17Required for proliferationImplicated in iron homeostasis
OtherSPATA19Required for proliferationImplicated in mitochondrial adhesion in sperm

Source: Adapted from comprehensive functional characterization studies of cancer-testis antigens. nih.gov

Function in Cellular Differentiation

The highly specific expression pattern of CTAG1B in normal tissues provides strong clues about its function in differentiation processes, particularly within the germline.

Germ Cell Development: In healthy tissues, the expression of CTAG1B is tightly regulated and confined almost exclusively to germ cells in the testis. nih.govnih.gov Immunohistochemical studies have revealed that the CTAG1B protein is specifically associated with highly proliferating germ cells. nih.gov Its expression is restricted to a very narrow developmental window during male germ cell development, specifically spanning the mitotic and meiotic I phases in type A and type B spermatogonia. nih.gov This precise timing suggests a specialized role in the self-renewal or differentiation of these germ cells. nih.gov

Repurposing of Germline Programs in Cancer: A prevailing theory suggests that tumorigenesis can be driven by the reactivation of normally silenced developmental programs, such as gametogenesis, in somatic cells. nih.gov The re-expression of CTAs like CTAG1B is a key feature of this phenomenon. nih.gov In this context, it is thought that cancer cells repurpose the functions of these germline-specific proteins to acquire the biological capabilities necessary for malignant transformation and progression. nih.gov Therefore, the role of CTAG1B in promoting proliferation and regulating differentiation in spermatogenesis is likely co-opted by cancer cells to sustain their own growth and survival. nih.govnih.gov

Table 2: List of Mentioned Compounds

Compound Name
Cancer/testis antigen 1 (ORF2 (18-27))
Cancer/Testis Antigen 1B (CTAG1B)
New York esophageal squamous cell carcinoma 1 (NY-ESO-1)
MAGEC1
MAGE-A2
MAGE-A8
SSX1
FTHL17

Immunological Recognition and T Cell Responses to Cancer/testis Antigen 1 Orf2 18 27

Characterization of NY-ESO-1 (18-27)-Specific CD8+ T-Cell Responses

The cancer-testis antigen NY-ESO-1 is one of the most immunogenic tumor antigens known, capable of eliciting spontaneous B-cell and T-cell responses in cancer patients. nih.govnih.govfrontiersin.org Its expression is primarily restricted to germ cells in the testis and is aberrantly re-expressed in a wide variety of malignancies, making it an exceptional target for cancer immunotherapy. nih.govfrontiersin.org CD8+ T-cell responses are central to the anti-tumor immunity against NY-ESO-1. These cytotoxic T lymphocytes (CTLs) can recognize NY-ESO-1-derived peptides presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells and mediate their destruction. nih.govnih.gov The characterization of these responses involves analyzing the specificity of the T-cell receptors (TCRs), the sensitivity of the T cells to the antigen, their cytokine secretion profile, their direct killing capacity, and their ability to perform multiple functions simultaneously (polyfunctionality). nih.govnih.govpnas.org

T-Cell Receptor (TCR) Specificities for NY-ESO-1 (18-27)/HLA-A2 Complex

The specificity of a CD8+ T-cell is defined by its T-cell receptor (TCR), which recognizes a unique peptide-MHC (pMHC) complex. pnas.org For NY-ESO-1, the most extensively studied interactions involve the NY-ESO-1 (157-165) peptide bound to the HLA-A2 molecule. nih.govpnas.org Research has led to the isolation and characterization of numerous TCRs that recognize this complex, revealing a diversity in their therapeutic capabilities. nih.gov

The generation of T cells with a defined antigen specificity through TCR gene transfer is a key strategy in adoptive T-cell therapy. nih.govsb-peptide.com However, not all TCRs that bind to a specific pMHC complex are equally effective. An extensive characterization is crucial to identify optimal TCRs for clinical use. nih.gov Studies have shown that some TCRs may bind strongly to synthetic pMHC multimers but fail to recognize tumor cells that endogenously process and present the antigen at lower densities. nih.govsb-peptide.com Others might exhibit cross-reactivity, recognizing the HLA-A2 molecule with less dependence on the specific peptide. nih.gov The ideal TCR for therapeutic use displays an intermediate but highly peptide-specific performance across multiple functional assays. nih.gov

Researchers have isolated multiple HLA-A2-restricted TCRs from melanoma patients and compared their binding strength, surface expression, and functional activity. nih.gov This has led to the identification of new TCRs that recognize and kill NY-ESO-1-expressing cancer cells as effectively, or even better than, the well-known 1G4 TCR that has been used in clinical trials. nih.gov

Table 1: Examples of Characterized NY-ESO-1-Specific TCRs

TCR NameOriginKey CharacteristicReference
1G4Melanoma PatientClinically employed, CD8-dependent, Kd of ~15 µM. nih.govscispace.com nih.govscispace.com
1G4-a95LYEngineered Variant of 1G4Affinity-enhanced (Kd ~730 nM), used in clinical trials with good safety and efficacy. scispace.comfrontiersin.org scispace.comfrontiersin.org
TCR-HL2Autologous StimulationDisplayed intermediate but peptide-specific performance in functional assays, considered a promising clinical candidate. nih.gov nih.gov
TCR-ThP2Allogeneic StimulationEfficiently bound MHC-multimers but failed to recognize endogenously processed antigen. nih.gov nih.gov
9D2Melanoma PatientExhibited high functional avidity despite poor staining with cognate multimers. pnas.org pnas.org

Functional Avidity and Sensitivity of T Cells to Epitope Concentration

Functional avidity refers to the concentration of a specific peptide required to elicit a half-maximal response from a T cell. It is a critical determinant of a T cell's ability to recognize and eliminate tumor cells, which often present low levels of antigen. nih.govresearchgate.net T cells with high functional avidity can be activated by picomolar to nanomolar concentrations of the target peptide, whereas low-avidity T cells require micromolar concentrations. nih.govresearchgate.net

Studies on CD8+ T cells specific for the NY-ESO-1 (157-165) epitope have demonstrated significant heterogeneity in functional avidity among different T-cell clones. nih.govresearchgate.net Only a minority of T cells, those with sufficiently high functional avidity, are capable of recognizing and killing tumor cells that naturally process and present the NY-ESO-1 antigen. nih.gov The majority of elicited T cells may exhibit lower functional avidity and, consequently, no tumor reactivity. nih.govresearchgate.net

This highlights a crucial challenge for cancer vaccines and adoptive T-cell therapies: the need to elicit or select T cells with high functional avidity to ensure precise and effective tumor targeting. nih.gov The functional avidity of tumor-specific CD8+ T cells has been shown to correlate strongly with their signaling capacity and their sensitivity to kill target cells. frontiersin.org

Table 2: Functional Avidity of NY-ESO-1 Specific T-Cell Clones

T-Cell CloneSourceFunctional Avidity (EC50)Tumor ReactivityReference
High-Avidity ClonesVaccinated PatientLow (e.g., <10⁻⁹ M)Positive nih.govresearchgate.net
Low-Avidity ClonesVaccinated PatientHigh (e.g., >10⁻⁷ M)Negative nih.govresearchgate.net
9D2 TCR-transduced T cellsEngineered~10-fold higher sensitivity than 4A2High pnas.org
4A2 TCR-transduced T cellsEngineeredLower sensitivityLower pnas.org

Cytokine Production (IFN-γ, TNF-α, MIP-1β, IL-2)

Upon recognition of the NY-ESO-1 peptide on target cells, activated CD8+ T cells secrete a range of effector cytokines and chemokines. The most prominent among these are interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and macrophage inflammatory protein-1beta (MIP-1β, also known as CCL4). nih.gov Some responses also include the production of interleukin-2 (B1167480) (IL-2). tandfonline.com

IFN-γ: A pleiotropic cytokine with potent anti-tumor effects, including the upregulation of MHC class I expression on tumor cells, which can enhance their recognition by CTLs. Its release is a common measure of T-cell activation. pnas.orgmdpi.com

TNF-α: Can induce apoptosis in tumor cells and has pro-inflammatory effects within the tumor microenvironment. nih.gov

MIP-1β: A chemokine that helps recruit other immune cells, such as macrophages, dendritic cells, and other lymphocytes, to the tumor site, amplifying the anti-tumor response. nih.gov

IL-2: A critical cytokine for T-cell proliferation and survival, promoting the expansion of antigen-specific T-cell populations. tandfonline.com

The specific profile of cytokines produced can vary. For instance, NY-ESO-1-specific CD4+ T cells induced by CTLA-4 blockade showed a response pattern of MIP-1β, TNF-α, and IFN-γ, but not IL-2. nih.gov In contrast, protocols designed for the in-vitro generation of NY-ESO-1 specific T cells have successfully produced large numbers of cells with a TH1 profile, secreting IFN-γ, TNF-α, and IL-2. tandfonline.com

Cytotoxic Activity against NY-ESO-1-Expressing Target Cells

The primary function of CD8+ T cells is to directly kill target cells presenting the specific antigen. This cytotoxic activity is a crucial mechanism for tumor elimination. NY-ESO-1-specific CD8+ T cells have been shown to effectively lyse tumor cells that express NY-ESO-1 in an antigen-specific and MHC-restricted manner. pnas.orgmdpi.comnih.govnih.gov

This killing is primarily mediated by the release of cytotoxic granules containing perforin (B1180081) and granzymes. researchgate.net Upon forming a synapse with the target cell, the T cell releases these molecules; perforin creates pores in the target cell membrane, allowing granzymes to enter and trigger apoptosis (programmed cell death). researchgate.net Another mechanism involves the Fas/FasL pathway, where the Fas ligand (sFasL) on the T cell binds to the Fas receptor on the tumor cell, also initiating an apoptotic cascade. mdpi.com

In vitro studies consistently demonstrate this activity. T cells engineered to express high-affinity TCRs against NY-ESO-1 show potent cytotoxic effects against NY-ESO-1 positive melanoma and neuroblastoma cell lines, but not against cell lines lacking the antigen. mdpi.comnih.govnih.gov This cytotoxic function is often correlated with the release of IFN-γ. pnas.org

Table 3: Cytotoxicity of NY-ESO-1 TCR-Engineered T Cells

Effector T CellsTarget CellsNY-ESO-1/HLA-A2 StatusOutcomeReference
NY-ESO-1 TCR T-cellsSK-Mel-37Positive/PositiveSignificant cell lysis mdpi.com
NY-ESO-1 TCR T-cellsHCT-116Negative/PositiveNo significant lysis mdpi.comnih.gov
NY-ESO-1 TCR T-cellsNB16-A2 (High NY-ESO-1)Positive/PositiveHigh degranulation (54.4%) tandfonline.com
NY-ESO-1 TCR T-cellsSK-NAS-A2 (Moderate NY-ESO-1)Positive/PositiveModerate degranulation (30.2%) tandfonline.com

Polyfunctionality of T-Cell Responses

Polyfunctionality, the ability of a single T cell to simultaneously produce multiple cytokines and effector molecules (e.g., IFN-γ, TNF-α, IL-2, and degranulation marker CD107a), is considered a hallmark of a highly effective and potent T-cell response. nih.govpnas.org In the context of NY-ESO-1, polyfunctional T-cell responses have been associated with better clinical outcomes in patients with metastatic melanoma. nih.gov

Treatment with immune checkpoint inhibitors, such as anti-CTLA-4 antibodies, can enhance the frequency and functionality of NY-ESO-1-specific T cells, leading to a polyfunctional response pattern. nih.govpnas.org Studies have shown that in patients experiencing clinical benefit from such therapies, both CD4+ and CD8+ T cells against NY-ESO-1 demonstrate increased production of IFN-γ, MIP-1β, and/or TNF-α. nih.gov This suggests that inducing polyfunctional, rather than monofunctional, T cells should be a key goal of immunotherapeutic strategies targeting NY-ESO-1. nih.gov

Role of Co-stimulatory and Co-inhibitory Molecules in T-Cell Activation

The activation and function of NY-ESO-1-specific T cells are tightly regulated by a balance of signals from co-stimulatory and co-inhibitory molecules. nih.govnih.gov While TCR engagement provides the primary activation signal, these secondary signals determine the magnitude and quality of the T-cell response. nih.gov

Co-inhibitory molecules act as immune checkpoints to prevent excessive inflammation and autoimmunity, but they can be co-opted by tumors to suppress anti-tumor immunity. nih.gov Key inhibitory receptors include:

PD-1 (Programmed cell death-1): When engaged by its ligand PD-L1, which is often upregulated on tumor cells, PD-1 delivers an inhibitory signal that dampens T-cell activity. pnas.orgnih.gov

LAG-3 (Lymphocyte-activation gene 3): This receptor also negatively regulates T-cell proliferation and function. pnas.orgnih.gov

CTLA-4 (Cytotoxic T-lymphocyte-associated protein 4): Primarily acts during the initial T-cell priming phase in lymph nodes to temper activation. nih.govnih.gov

Studies have found that NY-ESO-1-specific CD8+ T cells infiltrating tumors, particularly in ovarian cancer, can co-express high levels of PD-1 and LAG-3. pnas.orgnih.gov This co-expression correlates with impaired effector function, such as reduced IFN-γ and TNF-α production. pnas.org Blockade of these pathways can restore the function of these exhausted T cells. pnas.orgnih.gov

Co-stimulatory molecules provide positive signals that are essential for robust T-cell activation, proliferation, and survival. nih.gov A key example is 4-1BB (CD137) , a member of the TNF receptor superfamily. medigene.com Engineering T cells to convert an inhibitory signal into a co-stimulatory one is an emerging therapeutic strategy. For example, chimeric receptors that fuse the extracellular domain of PD-1 to the intracellular signaling domain of 4-1BB can turn the PD-1/PD-L1 interaction into an activating signal, enhancing T-cell proliferation, cytokine secretion, and tumor-killing ability. medigene.com

Characterization of NY-ESO-1-Specific CD4+ T-Cell Responses (General)

NY-ESO-1-specific CD4+ T-helper cell responses are a frequent and vital component of the natural anti-tumor immunity observed in cancer patients. pnas.org The presence of these CD4+ T-cells is strongly correlated with the existence of NY-ESO-1 antibodies in a patient's serum. pnas.org In vitro studies have successfully generated large numbers of NY-ESO-1-specific CD4+ T-cells from both healthy donors and cancer patients. nih.gov These expanded T-cell populations exhibit a strong T-helper type 1 (Th1) cytokine profile, characterized by the secretion of interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα). nih.gov

Functionally, these CD4+ T-cells are not merely helpers; they demonstrate direct anti-tumor activity. They show significant proliferative capacity when stimulated with NY-ESO-1 antigens. nih.gov Furthermore, these cells can exhibit direct cytotoxic effects against tumor cells that present NY-ESO-1 peptides on their surface, a process that can be measured by the expression of markers like CD107a. nih.gov Research has also shown that NY-ESO-1-specific CD4+ T-cells can induce cell cycle arrest and apoptosis in tumor cells, highlighting their multifaceted role in controlling cancer. nih.gov Some studies have identified distinct subsets of these CD4+ T-cells, including a "tumor-recognizing" (TR-CD4) population that directly identifies and responds to NY-ESO-1-expressing cancer cells in an MHC class II-restricted manner. researchgate.net

Helper T-Cell Epitopes and Their Promiscuous Presentation

A key feature of the CD4+ T-cell response to NY-ESO-1 is the existence of "promiscuous" epitopes. These are specific peptide sequences from the antigen that can be presented by a wide variety of Major Histocompatibility Complex (MHC) class II molecules, specifically different Human Leukocyte Antigen (HLA)-DR, -DP, and -DQ alleles. nih.govaacrjournals.org This promiscuity is highly advantageous for vaccine development, as a single peptide can be immunogenic in a large and genetically diverse patient population.

Several such promiscuous epitope regions have been identified within the NY-ESO-1 protein. Notably, the peptide fragment spanning amino acids 119-143 has been extensively studied and shown to bind to multiple HLA-DR alleles. nih.govaacrjournals.org This region can stimulate both Th1- and Th2-type CD4+ T-cell responses from the peripheral blood of normal donors and melanoma patients. nih.govaacrjournals.org Other immunogenic regions have also been described, including peptide 87-98, which demonstrates promiscuous HLA class II presentation, and peptide 108-119, which is restricted by HLA-DP4. pnas.org Research focused on specific populations has identified additional promiscuous regions; for instance, the NY-ESO-1(122-138) region was found to bind to four different HLA-DR molecules common in the Japanese population. nih.gov

Table 1: Promiscuous NY-ESO-1 Helper T-Cell Epitopes

Epitope RegionKnown Presenting HLA AllelesKey FindingsReferences
NY-ESO-1 (119-143)Multiple HLA-DR alleles (e.g., DRB10401)Binds to several DR molecules and stimulates both Th1 and Th2 responses in cancer patients and healthy donors. nih.gov, aacrjournals.org
NY-ESO-1 (122-138)HLA-DRB10802, DRB10901, DRB11502, DRB10405/0410Identified as a promiscuous region binding to HLA-DR molecules frequent in the Japanese population. nih.gov
NY-ESO-1 (87-98)Promiscuous HLA class IIIdentified as a 12-mer determinant eliciting a CD4+ T-cell response in a survey of cancer patients. pnas.org
NY-ESO-1 (157-170)HLA-DP4 (CD4+ response) and HLA-A2 (CD8+ response)A single peptide containing epitopes for both CD4+ and CD8+ T-cells, capable of generating both cell types. aacrjournals.org

Support for CD8+ T-Cell Priming and Maintenance

CD4+ helper T-cells play an indispensable role in orchestrating an effective anti-tumor immune response, primarily by providing help to CD8+ cytotoxic T-lymphocytes (CTLs). This support is crucial for the initial activation (priming) of naive CD8+ T-cells and for the long-term survival and function (maintenance) of memory CD8+ T-cells. The integrated immune response often seen with NY-ESO-1, where antibodies, CD4+ cells, and CD8+ cells are all present, underscores this collaboration. pnas.orgresearchgate.net

The presence of NY-ESO-1-specific CD4+ T-cells is strongly associated with better clinical outcomes in patients receiving certain immunotherapies, a correlation that is even stronger when a concurrent CD8+ T-cell response is detected. pnas.org This suggests that the helper function of the CD4+ cells is critical for licensing the effector function of the CD8+ cells. One strategy in vaccine design explicitly leverages this by using peptides that contain overlapping epitopes for both T-cell subsets. For example, the NY-ESO-1 peptide 157-170 contains both an HLA-A2-restricted CTL epitope and an HLA-DP4-restricted helper epitope, allowing a single peptide to efficiently generate both CD4+ and CD8+ T-cells. aacrjournals.org This co-activation is believed to lead to a more robust and durable anti-tumor response than stimulating CD8+ T-cells alone. aacrjournals.org Studies have shown that targeting the NY-ESO-1 antigen to mitochondria within tumor cells can enhance the cross-priming of specific CD8+ T-cells, a process likely facilitated by helper T-cells. researchgate.net

Analysis of TCR Repertoire and Clonality for NY-ESO-1 (18-27)

The T-cell receptor (TCR) is the surface molecule on T-cells that recognizes the antigen peptide presented by HLA molecules. The collection of all TCRs within a T-cell population is known as the TCR repertoire. Analysis of this repertoire, including its diversity and clonality (the extent to which specific T-cell clones have expanded), provides insights into the nature of the immune response. While specific data on the TCR repertoire for the NY-ESO-1 (18-27) epitope is limited in the provided search results, broader studies on NY-ESO-1 reveal important principles.

High-throughput sequencing of TCRs has been used to study T-cells that infiltrate tumors (TILs). In ovarian cancer, for example, a more restricted or "clonal" TIL repertoire, indicating the expansion of a few specific T-cell types, is a positive prognostic sign, especially in patients with pre-existing immunity to antigens like NY-ESO-1. nih.gov This suggests that a focused attack by a few highly effective T-cell clones is beneficial.

Studies have isolated and characterized specific TCRs that recognize NY-ESO-1 epitopes, such as the well-studied 157-165 peptide. nih.gov These TCRs can be used to engineer therapeutic T-cells for adoptive cell transfer. The functional sensitivity of these engineered T-cells depends not only on the affinity of the TCR but also on its expression level on the T-cell surface. nih.gov Interestingly, next-generation sequencing of endogenous TCRs in patients receiving NY-ESO-1 targeted T-cell therapy has shown that a diverse repertoire of T-cells can contribute to the anti-tumor response, without evidence of clonal contraction over time, suggesting a robust and sustained T-cell pool. aacrjournals.org

Immune Escape Mechanisms Related to NY-ESO-1 (18-27) Presentation or T-Cell Recognition in Preclinical Models

Despite the potent immunogenicity of NY-ESO-1, tumors can develop mechanisms to evade the resulting immune attack. These immune escape strategies are a major cause of treatment failure and disease relapse. nih.govbmj.com While not specific to the 18-27 epitope in the search results, these mechanisms are broadly applicable to any T-cell response against NY-ESO-1. Key mechanisms include the loss of the target antigen itself or the loss of the machinery required to present it to T-cells. nih.govnih.gov

Table 2: Immune Escape Mechanisms Related to NY-ESO-1

MechanismDescriptionConsequenceReferences
Downregulation/Loss of HLA Class ITumor cells reduce or completely stop expressing HLA class I molecules on their surface, often through loss of heterozygosity at the HLA locus.NY-ESO-1 peptides cannot be presented to CD8+ T-cells, rendering the tumor cells "invisible" to cytotoxic attack. nih.gov, nih.gov, nih.gov, nih.gov
Heterogeneous Antigen ExpressionThe tumor is composed of a mixed population of cells, some expressing NY-ESO-1 and others not.Immune pressure eliminates the antigen-positive cells, but the antigen-negative cells survive and proliferate, leading to relapse with an antigen-negative tumor. nih.gov, nih.gov, bmj.com
Antigen Loss via Promoter MethylationEpigenetic silencing (methylation) of the NY-ESO-1 gene promoter region leads to a complete loss of antigen expression.The target antigen is no longer produced by the tumor cell, making it resistant to NY-ESO-1-specific therapies. bmj.com

Downregulation of HLA Class I Expression

One of the most common and effective ways for a tumor to evade a CD8+ T-cell response is to stop expressing HLA class I molecules. nih.govmdpi.com Since these molecules are essential for presenting intracellular peptides like those from NY-ESO-1, their absence makes the tumor cell invisible to CTLs. This downregulation is a frequent event in many cancers, including esophageal squamous cell carcinoma, and is often associated with a poorer prognosis. nih.gov Studies have documented this as a mechanism of relapse in patients treated with NY-ESO-1-targeted therapies. For instance, in murine models and clinical trials, tumors have been observed to escape by the selective loss of the specific HLA allele (e.g., HLA-A*02:01) required to present the targeted NY-ESO-1 epitope. nih.govnih.gov This loss of heterozygosity at the MHC locus allows the tumor to survive despite the presence of potent, antigen-specific T-cells. nih.gov This mechanism is not just a theoretical possibility; analysis of biopsies from melanoma patients who relapsed after NY-ESO-1 vaccination showed that a majority exhibited either NY-ESO-1 antigen loss or HLA class I downregulation. nih.gov

Structural Biology and Biophysics of Cancer/testis Antigen 1 Orf2 18 27 Interaction

Molecular Dynamics Simulations:No molecular dynamics simulation studies for this specific ternary complex were found.

The vast body of existing research on the structural biology of NY-ESO-1 epitopes is focused on the canonical peptide NY-ESO-1(157-165), with the sequence SLLMWITQC, presented by HLA-A2. nih.govnih.govresearchgate.net Extensive crystallographic, TCR recognition, and peptide analogue data exists for this SLLMWITQC epitope, but not for the requested ORF2 (18-27) peptide.

Due to the strict requirement to focus solely on the "Cancer/testis antigen 1 (ORF2 (18-27))" compound and to adhere strictly to the provided outline, it is not possible to generate the requested article. Substituting information from the more common SLLMWITQC epitope would violate the explicit instructions of the request.

Kinetic and Thermodynamic Parameters of Bindingnih.govnih.gov

The biophysical interaction between peptide fragments of Cancer/Testis Antigen 1 (CTAG1B), also known as NY-ESO-1, and components of the immune system, particularly Human Leukocyte Antigen (HLA) molecules and T-cell receptors (TCRs), is a critical determinant of its immunogenicity. While specific kinetic and thermodynamic data for the exact Cancer/testis antigen 1 (ORF2 (18-27)) fragment are not extensively documented in publicly available research, broader studies on immunogenic NY-ESO-1 peptides provide significant insights into the parameters governing these interactions.

Research has established that the binding affinity of a peptide to an HLA molecule is a key factor for its ability to elicit a T-cell response. The stability of the resulting peptide-HLA complex is paramount for effective presentation to T-cells. Methods have been developed to predict the binding strength of nonapeptides to the HLA-A2 molecule by quantifying the contribution of individual amino acid side-chains to the stability of the complex. nih.gov This approach allows for a systematic estimation of binding stability for various peptide sequences derived from a source protein. nih.gov

The interaction between the peptide-HLA complex and the corresponding TCR is characterized by a range of binding affinities. Generally, the monomeric affinity of a TCR for its cognate peptide-MHC ligand is in the micromolar range, with dissociation constants (Kd) typically falling between 0.1 and 400 μM. researchgate.net This affinity, coupled with the density of the TCR on the T-cell surface, dictates the sensitivity of the T-cell's response. researchgate.net

Studies on well-characterized immunogenic peptides from NY-ESO-1 provide concrete examples of these binding parameters. For instance, the endogenous NY-ESO-1 peptide SLLMWIQC, when presented by HLA-A*0201, can stimulate a half-maximal response from specific T-cells at an effective concentration (EC50) of 12 nM. nih.gov This indicates a potent biological response at a low peptide concentration.

Furthermore, rational design of NY-ESO-1 peptide analogues has been employed to enhance their therapeutic potential by improving binding stability and immunogenicity. By substituting specific amino acids, researchers have been able to create analogues that are less prone to oxidative damage and form more stable complexes with HLA-A2, leading to superior T-cell recognition compared to the wild-type peptide.

The following tables summarize the available data on the binding and functional response parameters for representative NY-ESO-1 derived peptides. It is important to note that these values are for different peptide sequences within the NY-ESO-1 protein and serve as an illustration of the typical biophysical parameters observed for immunogenic fragments of this antigen.

Table 1: Functional Response of a NY-ESO-1 Peptide

Peptide SequenceHLA RestrictionResponding CellsParameterValueReference
SLLMWIQCHLA-A*0201LAU155 TCR transduced T cellsEC5012 nM nih.gov

Table 2: General Affinity Range for TCR-Peptide-MHC Interaction

InteractionParameterTypical RangeReference
TCR with peptide-MHCDissociation Constant (Kd)0.1 - 400 μM researchgate.net

Methodologies for Studying Cancer/testis Antigen 1 Orf2 18 27 Immunogenicity and Interactions

Peptide Synthesis and Purification Techniques

The foundation of immunological studies involving specific epitopes like NY-ESO-1 (157-165) is the availability of high-purity synthetic peptides. The standard method for producing this peptide is solid-phase peptide synthesis (SPPS), often utilizing fluorenylmethyloxycarbonyl (Fmoc) chemistry. aacrjournals.orgcapes.gov.br This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Following synthesis, the crude peptide is cleaved from the resin and deprotected. Purification is then typically achieved using high-performance liquid chromatography (HPLC). jpt.com The purity and identity of the final peptide product, such as H-SLLMWITQC-OH, are confirmed by mass spectrometry and analytical HPLC to ensure that subsequent immunological assays are based on a well-defined and pure antigen. aacrjournals.orgjpt.com Variants of the peptide, such as the NY-ESO-1 (157-165) C165V analogue (SLLMWITQV), are also synthesized using these methods to investigate enhancements in MHC binding and immunogenicity. jpt.comnih.gov

MHC-Peptide Tetramer/Multimer Technologies for T-Cell Detection and Isolation

Major Histocompatibility Complex (MHC) tetramer technology is a cornerstone for the direct detection, enumeration, and isolation of antigen-specific T cells. This technique involves the creation of a stable, soluble complex of four identical MHC-peptide molecules bound to a fluorescently labeled streptavidin core.

For the NY-ESO-1 (157-165) epitope, HLA-A*02:01/SLLMWITQC tetramers are widely used. nih.govaacrjournals.org These reagents bind with high avidity to T-cell receptors (TCRs) that specifically recognize this particular peptide-MHC combination. When used in flow cytometry, these tetramers allow for the precise identification and quantification of NY-ESO-1-specific CD8+ T cells directly from biological samples like peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs). aacrjournals.orgpnas.org

Furthermore, tetramer-guided fluorescence-activated cell sorting (FACS) enables the physical isolation of these rare, antigen-specific T cells for subsequent expansion, clonal analysis, and functional characterization. nih.govnih.gov This has been instrumental in generating clinical-grade T-cell products for adoptive cell therapy. nih.gov

Table 1: Application of MHC-Peptide Tetramer/Multimer Technology in NY-ESO-1 (157-165) Research This table is interactive and can be sorted by clicking on the headers.

Study Focus Cell Source Key Finding Reference
Isolation of specific murine TCRs Splenocytes from HLA-A2 transgenic mice NY-ESO-1157-165/HLA-A2 tetramers successfully identified and sorted antigen-specific CD8+ T cells for TCR sequencing. nih.gov
Detection of naturally occurring T-cell responses PBMCs and TILs from melanoma patients High frequencies of NY-ESO-1-specific CD8+ T cells were detected by tetramer staining in peptide-stimulated cultures and directly ex vivo in some patients. aacrjournals.org
Generation of clinical-grade T cells PBMCs from sarcoma patients Tetramer-guided cell sorting was used to enrich and expand rare NY-ESO-1-specific T cells to create a highly pure cell product for therapy. nih.gov
Analysis of vaccine-induced T cells PBMCs from ovarian cancer patients A2/ESO157–165 multimers detected long-lived specific CD8+ T cells up to 6 months after vaccination. pnas.org
Characterization of tumor-infiltrating T cells TILs from ovarian cancer patients HLA-A*0201/ESO157–165 tetramers were used to identify specific CD8+ T cells and analyze their expression of inhibitory receptors like PD-1 and LAG-3. pnas.org

The efficacy of tetramer staining can be influenced by several factors, and optimization is often necessary to improve the signal-to-noise ratio for clear detection of rare T-cell populations.

For MHC Class I tetramers , one successful optimization strategy involves the use of peptide analogues with modified anchor residues to enhance binding affinity to the MHC molecule. For the NY-ESO-1 (157-165) peptide, substituting the C-terminal cysteine at position 165 with valine (C165V) or alanine (B10760859) (C165A) has been shown to increase the stability of the peptide-MHC complex. nih.govaacrjournals.org Tetramers made with these analogue peptides can exhibit higher staining intensity on specific T cells without altering the fine specificity, as the T cells still recognize the native peptide. aacrjournals.org

For MHC Class II tetramers , which are used to detect antigen-specific CD4+ T cells, optimization can involve adjusting the staining conditions. A study optimizing the detection of NY-ESO-1-specific CD4+ T cells found that the staining temperature plays a critical role. While staining is often performed at 4°C or 37°C, performing the labeling at room temperature resulted in the maximal mean fluorescence intensity (MFI) without a concurrent increase in background staining, allowing for a sharper discrimination between specific and non-specific cells. nih.gov

A recent technological advancement is the development of "open MHC-I" molecules, which are engineered to be in a peptide-receptive state. nih.govnih.gov This technology utilizes an engineered disulfide bond between the MHC heavy chain and the β2 microglobulin (β2m) light chain, which stabilizes the complex and promotes rapid peptide exchange. nih.gov

This platform provides a universal, "ready-to-load" system that can be applied across multiple HLA allotypes. Researchers have successfully used open HLA-A*02:01 molecules to rapidly load the NY-ESO-1 (157-165) variant peptide (SLLMWITQV) for use in tetramer-based T-cell detection strategies. nih.gov This approach enhances the stability of complexes, especially with lower-affinity peptides, and streamlines the process of generating pMHC reagents for screening T-cell repertoires. nih.gov

Functional T-Cell Assays

While tetramer staining identifies T cells based on their TCR specificity, functional assays are required to determine their biological activity upon antigen recognition. These assays measure key effector functions such as cytokine production or cytotoxicity.

The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at a single-cell level. In the context of NY-ESO-1, it is frequently used to measure the number of T cells producing interferon-gamma (IFN-γ) after stimulation with the 157-165 peptide. sb-peptide.combmj.com

In a typical setup, PBMCs or isolated T cells are cultured on a surface coated with an anti-IFN-γ antibody in the presence of the NY-ESO-1 peptide. Each T cell that releases IFN-γ creates a "spot" on the membrane, which is later visualized. The number of spots corresponds directly to the number of responding T cells. This assay has been pivotal in assessing the immunogenicity of NY-ESO-1 peptide vaccines and characterizing naturally occurring T-cell responses in cancer patients. aacrjournals.orgbmj.combiorxiv.org

Table 2: Research Findings Using the ELISPOT Assay for NY-ESO-1 (157-165) This table is interactive and can be sorted by clicking on the headers.

Study Context Cells Analyzed Peptide Stimulant Key Finding Reference
Natural T-cell response CD8+ T cells from melanoma patients NY-ESO-1 (157-165) and C165A analogue High frequencies of IFN-γ-producing cells were detected in cultures from seropositive patients. aacrjournals.org
Combined radioimmunotherapy PBMCs from a gastric cancer patient NY-ESO-1 (157-165) A very high IFN-γ secretion was recorded when T cells were challenged with the peptide, indicating a strong specific immune response. bmj.com
TCR functional activity T cells transduced with engineered TCRs NY-ESO-1 (157-165) The assay determined the functional activity of different affinity TCRs, showing a correlation between binding affinity and IFN-γ release. biorxiv.org

Intracellular cytokine staining (ICS) is a powerful, multiparametric flow cytometry-based assay that allows for the simultaneous characterization of the phenotype and function of antigen-specific T cells. nih.govpnas.org Following a short in-vitro stimulation with the NY-ESO-1 (157-165) peptide in the presence of a protein transport inhibitor (like Brefeldin A), cells are fixed, permeabilized, and stained with fluorescent antibodies against surface markers (e.g., CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α). frontiersin.orgpnas.org

This technique provides quantitative data on what percentage of a specific T-cell population (e.g., NY-ESO-1 tetramer-positive CD8+ T cells) can produce certain cytokines upon antigen encounter. pnas.org It has been used to demonstrate that NY-ESO-1-specific CD8+ T cells infiltrating tumors can be functionally impaired and to assess the functional restoration of these cells after blockade of inhibitory receptors. pnas.org

Cytotoxicity Assays (e.g., LDH release)

Cytotoxicity assays are fundamental in assessing the ability of immune effector cells, such as cytotoxic T lymphocytes (CTLs), to kill target tumor cells expressing NY-ESO-1. One common method is the lactate (B86563) dehydrogenase (LDH) release assay. When the cell membrane of target cells is compromised by cytotoxic T cells, LDH, a cytosolic enzyme, is released into the culture supernatant. The amount of LDH released is proportional to the number of lysed cells and can be quantified using a colorimetric assay. nih.gov

For instance, in studies evaluating NY-ESO-1-specific T cells, target cells (e.g., MC38 tumor cells engineered to express NY-ESO-1) are co-cultured with sensitized peripheral blood mononuclear cells (PBMCs). nih.gov The release of LDH is then measured to determine the specific cytotoxic activity of the effector cells against the antigen-positive target cells compared to antigen-negative control cells. nih.govnih.gov This method confirms the antigen-specific killing function of the engineered T cells. nih.gov

Table 1: Example Data from a Hypothetical LDH Cytotoxicity Assay

Effector:Target Ratio% Cytotoxicity (NY-ESO-1+)% Cytotoxicity (NY-ESO-1-)
1:115%2%
5:145%3%
10:170%5%

This table illustrates the dose-dependent and specific killing of NY-ESO-1 expressing target cells by effector T cells.

T-Cell Proliferation Assays

T-cell proliferation assays measure the expansion of antigen-specific T cells upon encountering their cognate antigen, a key indicator of an immune response. jpt.com These assays are vital for evaluating the immunogenicity of NY-ESO-1 peptides and the efficacy of vaccines or adoptive T-cell therapies. aacrjournals.org

A classical method involves the incorporation of radiolabeled nucleosides, such as [3H]thymidine, into the DNA of dividing cells. T cells are cultured with antigen-presenting cells (APCs) pulsed with the NY-ESO-1 peptide. Proliferating T cells will incorporate the [3H]thymidine, and the level of radioactivity is measured to quantify proliferation. aacrjournals.org

Modern, non-radioactive methods are also widely used. The CellTiter-Glo® Luminescent Cell Viability Assay, for example, quantifies ATP, which is indicative of metabolically active, proliferating cells. windows.net This assay can be used to assess the impact of NY-ESO-1 on T-cell proliferation by measuring the luminescence produced. windows.net Another approach is to use cell proliferation dyes that are diluted with each cell division, which can be analyzed by flow cytometry. criver.com

T-Cell Cloning and Functional Characterization

To study the properties of individual T cells with high specificity for NY-ESO-1, T-cell cloning is employed. This involves isolating single NY-ESO-1-reactive T cells and expanding them into clonal populations. nih.gov These T cells can be sourced from patients who have mounted a natural immune response to their NY-ESO-1-positive tumors. nih.gov

The process often begins with the identification of NY-ESO-1-specific T cells using techniques like tetramer staining, where fluorescently labeled MHC molecules loaded with the NY-ESO-1 peptide bind to specific T-cell receptors (TCRs). pnas.org These cells are then sorted using fluorescence-activated cell sorting (FACS) and cultured under conditions that promote their expansion, often with feeder cells and cytokines like IL-2. nih.gov

Once a T-cell clone is established, its functional characteristics are thoroughly evaluated. This includes assessing its antigen sensitivity by co-culturing the T-cell clone with target cells pulsed with varying concentrations of the NY-ESO-1 peptide and measuring cytokine release (e.g., IFN-γ) or cytotoxicity. nih.gov The TCR genes from highly functional clones can then be sequenced and cloned for use in TCR gene therapy. nih.gov

Antigen Presentation Assays (In Vitro)

In vitro antigen presentation assays are designed to determine how effectively antigen-presenting cells (APCs), such as dendritic cells (DCs), can process and present the NY-ESO-1 antigen to T cells. These assays are crucial for understanding the initial steps of the anti-tumor immune response. nih.gov

In a typical setup, human monocyte-derived DCs are cultured and loaded with the NY-ESO-1 antigen, which can be in the form of a full-length recombinant protein or specific peptides like ORF2 (18-27). nih.gov The loaded DCs are then co-cultured with NY-ESO-1-specific CD8+ T-cell lines. nih.gov The recognition of the presented antigen by the T cells is measured by assays such as the Enzyme-Linked ImmunoSpot (ELISPOT) assay, which quantifies the number of cytokine-secreting T cells (e.g., IFN-γ). pnas.orgnih.gov

Studies have shown that the efficiency of presentation can be enhanced by delivering the NY-ESO-1 protein as an immune complex with an antibody, which facilitates its uptake by DCs. nih.gov These assays can compare the ability of different DC populations to present the antigen and stimulate an immune response. nih.gov

Gene Expression Profiling and Transcriptomics (e.g., NanoString, scRNA-seq)

Gene expression profiling techniques provide a comprehensive view of the molecular changes that occur in T cells upon recognition of NY-ESO-1 and in tumor cells expressing the antigen. NanoString technology and single-cell RNA sequencing (scRNA-seq) are powerful tools in this regard. nih.govnih.gov

NanoString nCounter assays can be used to quantify the expression of a targeted set of genes related to immune responses in tumors or immune cells. nih.govuantwerpen.be For example, it can be used to identify the upregulation of genes associated with T-cell activation and migration, such as chemokine receptors, in NY-ESO-1-specific T cells. nih.gov

scRNA-seq provides an even higher resolution by analyzing the transcriptome of individual cells. This has been instrumental in revealing the heterogeneity of NY-ESO-1 expression within tumors, which can have implications for therapy resistance. nih.gov In T cells engineered to target NY-ESO-1, scRNA-seq can identify distinct subsets of effector cells and uncover the molecular pathways that are activated upon tumor engagement, including the emergence of NK-like gene expression profiles in CD8+ T cells. nih.gov

Computational Prediction of MHC-Binding Peptides and Epitopes

Computational tools are indispensable for identifying potential T-cell epitopes within the NY-ESO-1 protein sequence. These in silico methods predict which peptides are likely to bind to specific Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition. nih.govbiorxiv.org

A variety of algorithms and web-based tools are available for this purpose, such as NetMHCpan and the Immune Epitope Database (IEDB). biorxiv.orgnih.gov These tools use machine learning approaches, including artificial neural networks, trained on large datasets of experimentally verified peptide-MHC binding affinities. biorxiv.orgnih.gov They can predict the binding of peptides of different lengths to a wide range of HLA alleles. nih.govnih.gov

The output of these predictions is typically a score or a percentile rank that indicates the predicted binding affinity. nih.gov Peptides predicted to be strong binders are then synthesized and tested in vitro for their ability to be recognized by T cells, thus streamlining the process of epitope discovery. nih.gov

Table 2: Example of Computational MHC-I Binding Prediction for NY-ESO-1 Peptides

Peptide SequenceHLA AllelePredicted Affinity (nM)Percentile Rank
SLLMWITQCHLA-A02:0125.30.5
QLSLLMWITHLA-A02:01150.82.0
LLEFYLAMPFHLA-A*02:0189.21.2

This table provides a hypothetical output from an MHC binding prediction tool, showing the predicted affinity and rank for different NY-ESO-1 derived peptides to the HLA-A02:01 allele.*

Biophysical Techniques for Binding Affinity and Stability Measurement (e.g., Differential Scanning Fluorimetry)

Biophysical techniques are employed to quantitatively measure the binding affinity and stability of the molecular components involved in the immune recognition of NY-ESO-1, such as the interaction between the TCR and the peptide-MHC complex.

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a technique used to measure the thermal stability of proteins. google.comjustia.com It can be used to determine the melting temperature (Tm) of a protein, which is an indicator of its stability. google.com In the context of NY-ESO-1, DSF can be used to assess the stability of engineered TCRs or antibody fragments designed to target this antigen. justia.com An increase in the Tm of a protein in the presence of a binding partner can indicate a stabilizing interaction.

While direct measurement of the binding affinity between a TCR and a peptide-MHC complex often utilizes techniques like Surface Plasmon Resonance (SPR), DSF provides valuable information on the stability of the engineered constructs, which is a critical parameter for their therapeutic development. nih.gov

Preclinical Research Models and Strategies Utilizing Cancer/testis Antigen 1 Orf2 18 27

Establishment of In Vivo Preclinical Tumor Models

In vivo models are critical for assessing the systemic efficacy and potential challenges of NY-ESO-1 immunotherapies in a complex biological environment.

Xenograft models involve implanting human tumor cells into immunocompromised mice, such as NOD/SCID or NSG mice. creative-biolabs.comresearchgate.net These models are widely used to evaluate the anti-tumor activity of human T cells engineered to target NY-ESO-1. For instance, studies have used xenograft models of neuroblastoma and melanoma to demonstrate the efficacy of NY-ESO-1-targeted T cells. tandfonline.comnih.gov In a typical melanoma model, SK-Mel-37 cells are inoculated into mice, and once tumors are established, the animals are treated with NY-ESO-1 TCR-transduced T cells. frontiersin.org Similarly, localized and disseminated neuroblastoma models have been established using cell lines like NB16-A2 to show that targeted T cells can significantly delay tumor progression and improve survival. tandfonline.comnih.gov Tumor growth is monitored through physical measurement or bioluminescence imaging. nih.govcreative-biolabs.com

While xenografts are valuable, they lack a complete immune system. Syngeneic models overcome this limitation by using immunocompetent mice. td2inc.comcriver.com These models are essential for studying the dynamic interplay between the adoptively transferred T cells and the host's endogenous immunity. nih.gov To study a human antigen like NY-ESO-1, these models require transgenic mice that can recognize the human peptide. For example, HLA-A*0201 transgenic C57BL/6 mice can be engrafted with a murine tumor cell line (like B16 melanoma) that has been engineered to express the NY-ESO-1 antigen presented by the human HLA molecule. nih.govnih.gov This setup allows for the evaluation of immunotherapies in an environment that more closely mimics the human immune system, providing insights into factors like T-cell infiltration and the impact of the tumor microenvironment. nih.govtd2inc.com

Evaluation of Immunological Responses to NY-ESO-1 (18-27) in Preclinical Models

A primary goal of preclinical modeling is to thoroughly assess the immunological responses elicited by NY-ESO-1-targeted therapies.

In vitro co-culture systems are the first step, where engineered T cells are mixed with NY-ESO-1-expressing tumor cell lines like SK-Mel-37. nih.gov Researchers measure the T cells' ability to specifically kill target cells (cytotoxicity) and to produce key effector cytokines, most notably Interferon-gamma (IFN-γ), upon antigen recognition. nih.govnih.gov

In vivo models allow for a more comprehensive evaluation. Following the administration of NY-ESO-1 targeted T cells into tumor-bearing mice, researchers track the persistence and expansion of these cells in the peripheral blood. researchgate.net Analysis of the tumor itself reveals the extent of T-cell infiltration, a critical factor for therapeutic efficacy. nih.govresearchgate.net Studies have shown that T cells engineered to target NY-ESO-1 can effectively infiltrate and control the growth of both localized and disseminated neuroblastoma and melanoma tumors in xenograft models. frontiersin.orgnih.gov

Table 2: Compound Names

Compound Name
5-aza-2'-deoxycytidine (decitabine)
B16
Cancer/testis antigen 1 (ORF2 (18-27))
H1299
HCT-116
HLA-A*0201
Interferon-gamma (IFN-γ)
MC703
NB16-A2
NW-Mel-38
NY-ESO-1
PC3

Efficacy of TCR-Engineered T Cells in Tumor Control

The central premise of TCR-engineered T-cell (TCR-T) therapy is to genetically modify a patient's T cells to recognize and attack cancer cells. frontiersin.orgbiomolther.org Preclinical studies have demonstrated that T cells engineered to express high-affinity TCRs against specific peptide-MHC complexes, such as those derived from CTAs, can effectively control tumor growth. nih.govd-nb.info

In murine models, the adoptive transfer of TCR-T cells targeting antigens like the melanoma antigen gp100 or tyrosinase resulted in significant anti-tumor effects and slowed tumor development. d-nb.info More advanced preclinical models now use syngeneic mice, which have a fully competent immune system, to better evaluate the dynamic interplay between the transferred TCR-T cells and the host's endogenous immunity. nih.govnih.gov For instance, a model using HLA-transgenic mice with tumors expressing a specific CTA epitope showed that TCR-T cells with optimal affinity could achieve superior tumor infiltration and control compared to those with excessively high or low affinity. nih.gov These studies underscore that TCR-T cells can mediate potent and specific anti-tumor responses, providing a strong rationale for their clinical development against targets like Cancer/Testis Antigen 1. d-nb.info

Table 1: Preclinical Efficacy of TCR-Engineered T Cells

Model System TCR Target Antigen Key Finding Reference
B16 Melanoma Mouse Model Premelanosome protein 1 (gp100) TCR-T cells effectively slowed tumor development. d-nb.info
B16/A2K(b) Mouse Melanoma Tyrosinase TCR-T cells effectively killed melanoma cells in vivo. d-nb.info
Chimeric Syngeneic Tumor Model (A2Kb transgenic mice) NY-ESO-1 Optimally designed TCRs led to superior T-cell function, infiltration, and tumor control. nih.govnih.gov

Activation and Functional Characteristics of Engineered T Cells

The activation of TCR-T cells is a critical determinant of their therapeutic success. This process is initiated by the specific binding of the engineered TCR to its target peptide presented on an MHC molecule on the cancer cell surface. frontiersin.orgthno.org This recognition event triggers a signaling cascade through the associated CD3 complex, leading to full T-cell activation. thno.orgnih.gov

Key functional characteristics of activated TCR-T cells observed in preclinical studies include:

Proliferation: Upon antigen recognition, engineered T cells undergo rapid clonal expansion, increasing the number of effector cells available to fight the tumor. frontiersin.org

Cytokine Secretion: Activated TCR-T cells release a variety of cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). thno.orgfrontiersin.org These cytokines have direct anti-tumor effects and also help to recruit and activate other immune cells, shaping the tumor microenvironment. thno.org

Cytotoxicity: The primary function of cytotoxic T-lymphocytes (CTLs) is to kill target cells. TCR-T cells achieve this by releasing cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the cancer cell. frontiersin.org

Co-stimulation: Full T-cell activation and survival require a secondary signal from co-stimulatory receptors like CD28 or 4-1BB. thno.orgmdpi.com The design of modern TCR-T therapies often incorporates strategies to enhance these co-stimulatory signals to improve persistence and function. medigene.com

Notably, TCRs are highly sensitive and can be triggered by as few as one to three peptide-MHC complexes on a target cell, making TCR-T therapy a potent modality for targeting antigens with low expression levels. frontiersin.orgmdpi.com

Dual Mechanisms of Tumor Targeting (Antigen-Specific CTL-like vs. NK-like)

An innovative preclinical strategy involves engineering T-cell subsets that possess dual targeting capabilities. Invariant Natural Killer T (iNKT) cells, a unique lymphocyte population that shares features of both T cells and NK cells, have been a focus of such research. researchgate.net

When engineered with a tumor-antigen-specific TCR, these TCR-iNKT cells become bispecific effectors. They can recognize and kill tumor cells in two distinct ways:

CTL-like Killing: Through their engineered TCR, they recognize the specific tumor antigen (like an epitope from Cancer/Testis Antigen 1) presented on MHC molecules, leading to direct, antigen-specific cytotoxicity. researchgate.net

NK-like Activity: iNKT cells naturally recognize the glycolipid-presenting molecule CD1d, which is often expressed on myeloid-derived suppressor cells (MDSCs)—a type of immunosuppressive cell abundant in the tumor microenvironment. By targeting and modulating these suppressive myeloid cells, TCR-iNKT cells can reshape the tumor microenvironment to be more favorable for a broader anti-tumor immune response. researchgate.net

Preclinical studies have shown that TCR-iNKT cells were more effective at controlling tumor progression compared to conventional TCR-engineered CD8+ T cells. researchgate.net This dual-function approach—simultaneously killing cancer cells and dismantling the tumor's immunosuppressive network—represents a powerful strategy for enhancing adoptive cell therapy. researchgate.net

Strategies for Enhancing Antigen Presentation or T-Cell Recognition in Preclinical Settings

A significant challenge in cancer immunotherapy is that tumors often evolve to hide from the immune system by downregulating the expression of antigens and MHC molecules. thno.org Preclinical research has explored several strategies to counteract this and enhance the presentation of CTAs like Cancer/Testis Antigen 1.

Epigenetic Modulation (e.g., HDAC inhibitors, demethylating agents)

The expression of many CTAs is silenced in normal adult tissues by epigenetic mechanisms, primarily DNA methylation. nih.govnih.gov Cancer cells can also use this mechanism to evade immune detection. Preclinical studies have shown that treating cancer cells with epigenetic-modifying drugs can reverse this silencing. nih.gov

DNA Methyltransferase (DNMT) Inhibitors: Agents like 5-Azacytidine (a demethylating agent) have been shown to increase the expression of CTAs in colon and ovarian cancer cell lines. nih.gov

Increased Antigen Processing Machinery: Beyond upregulating the antigen itself, these drugs can also increase the expression of components of the antigen processing and presentation machinery, such as β2-microglobulin (B2M) and parts of the proteasome (PSMB8, PSMB9). nih.gov This ensures that once the antigen is expressed, it is efficiently processed and presented on the cell surface via MHC class I molecules.

By making tumor cells more "visible" to the immune system, epigenetic modulation can sensitize them to T-cell-based immunotherapies. nih.gov

Targeted Antigen Delivery to Dendritic Cells (e.g., CLEC9A, XCR1 targeting antibodies)

To generate a robust T-cell response, the antigen must be effectively presented to naïve T cells by professional antigen-presenting cells, primarily dendritic cells (DCs). nih.gov A highly effective strategy in preclinical development is to deliver the tumor antigen directly to the most potent DC subset for this task: type 1 conventional DCs (cDC1s), which are identified by the markers CD141 and XCR1 in humans. nih.govbmj.com

This targeted delivery is achieved by fusing the antigen (such as the well-studied CTA, NY-ESO-1) to an antibody or ligand that binds to a receptor exclusively or predominantly expressed on cDC1s. bmj.comnih.gov

CLEC9A Targeting: CLEC9A is a receptor on cDC1s that specializes in taking up antigens from dead cells for cross-presentation to CD8+ T cells. nih.gov Studies using human anti-CLEC9A antibodies fused to the NY-ESO-1 antigen demonstrated superior activation of NY-ESO-1-specific CD8+ T cells compared to untargeted antigen. nih.govbmj.com

XCR1 Targeting: XCR1 is the chemokine receptor unique to cDC1s. bmj.com Engineering the XCR1 ligand, XCL1, and fusing it to a NY-ESO-1 epitope also resulted in efficient cross-presentation by human cDC1s and activation of antigen-specific T cells. bmj.com

These strategies ensure the antigen is delivered to the precise DC subset best equipped to initiate a powerful cytotoxic T-cell response. nih.govnih.gov

Table 2: Strategies for Enhancing Antigen Presentation

Strategy Mechanism Key Finding Reference
Epigenetic Modulation Use of DNMT inhibitors (e.g., 5-Azacytidine) to reverse gene silencing. Increased expression of Cancer-Testis Antigens and antigen presentation machinery in cancer cells. nih.gov
Targeted Antigen Delivery Fusing antigen (NY-ESO-1) to antibodies targeting cDC1 receptors. Anti-CLEC9A and XCR1-targeted vaccines enhance cross-presentation and activation of antigen-specific CD8+ T cells. bmj.comnih.govbmj.com

Adjuvant Development and Interaction with Epigenetic Regulators

Adjuvants are substances added to vaccines to boost the immune response. nih.gov Emerging research reveals that the function of adjuvants is closely linked to epigenetic modifications. Adjuvants can induce epigenetic changes in immune cells that enhance their responsiveness, a concept related to "trained immunity." nih.gov

The interplay is bidirectional: adjuvants can cause epigenetic reprogramming, and the existing epigenetic state of immune cells can influence the adjuvant's effectiveness. nih.gov For example, adjuvants like Toll-like receptor (TLR) agonists can induce stable epigenetic changes that make immune cells more effective. nih.gov This creates a powerful synergy where epigenetic drugs (like DNMT inhibitors) could be used to upregulate antigen expression on tumors, while an epigenetically-active adjuvant could be used in a vaccine to maximize the resulting T-cell response against that newly-expressed antigen. Understanding how adjuvants interact with epigenetic regulators offers a promising avenue for developing more potent and precise therapeutic cancer vaccines. nih.gov

Future Directions and Emerging Research Themes

Integration of Multi-Omics Data for Comprehensive Understanding

A comprehensive understanding of CT antigen biology, from gene activation to peptide presentation, requires the integration of multiple layers of biological data. nih.govnih.gov A multi-omics approach combines data from genomics, epigenomics, transcriptomics, proteomics, and immunopeptidomics to build a holistic model of antigen expression and availability for immune recognition. This integrated analysis is crucial for identifying the most promising therapeutic targets. nih.gov

For instance, combining DNA methylation and RNA sequencing data is a powerful method for the high-throughput discovery of CT antigens that are aberrantly expressed in tumors due to promoter DNA hypomethylation. nih.gov While transcriptomic data can identify which CT antigen genes are overexpressed in a tumor, it does not guarantee that the corresponding protein is produced or that its peptides are presented by Human Leukocyte Antigen (HLA) molecules on the cell surface. nih.govbiorxiv.org Therefore, integrating proteomics and immunopeptidomics (the direct analysis of peptides bound to HLA molecules via mass spectrometry) is essential to confirm which overexpressed genes yield peptides that can be targeted by T-cells. biorxiv.org A 2024 study on oropharyngeal squamous cell carcinoma highlighted a low concordance between upregulated mRNA and the corresponding peptides presented on HLA class I molecules, underscoring the necessity of this multi-layered validation. nih.gov

Table 1: Multi-Omics Approaches for CT Antigen Characterization

Omics Layer Technology/Method Key Insights Provided for CT Antigens Citation
Epigenomics DNA Methylation Arrays, Bisulfite Sequencing Identifies gene de-repression mechanisms (e.g., hypomethylation) leading to CT antigen expression in tumors. nih.govnih.gov
Transcriptomics RNA-Sequencing (RNA-Seq), Microarrays Quantifies gene expression levels to identify which CT antigen genes are overexpressed in tumor tissues compared to normal tissues. nih.govnih.gov
Proteomics Mass Spectrometry Confirms the translation of CT antigen mRNA into protein and quantifies protein abundance in tumors. biorxiv.org
Immunopeptidomics Mass Spectrometry of HLA-bound peptides Directly identifies the specific peptide epitopes (including those from alternative ORFs) that are naturally processed and presented on tumor cells. nih.gov

Advanced Imaging Techniques for Visualizing Antigen Presentation and T-Cell Interactions

While multi-omics data can predict and confirm the presence of an antigen, understanding its dynamic interaction with the immune system in the tumor microenvironment requires advanced imaging. Techniques such as multiphoton intravital microscopy allow for the real-time visualization of T-cells engaging with cancer cells within a living tumor. This technology can provide unprecedented insights into the efficiency of T-cell infiltration, the stability of the immunological synapse formed between a T-cell and a tumor cell presenting a specific epitope like CTAGE1 ORF2 (18-27), and the ultimate fate of the interacting cells.

Future research will likely apply these imaging modalities to track T-cells engineered to recognize specific, unconventional epitopes. Visualizing whether these T-cells can effectively locate and kill tumor cells deep within a solid tumor will be a critical step in the preclinical validation of novel immunotherapies targeting antigens derived from alternative reading frames.

Bioinformatics and Machine Learning Applications for Epitope Prediction and Immunogenicity Analysis

The identification of immunogenic epitopes is a cornerstone of developing targeted immunotherapies. plos.org Traditional bioinformatics approaches often relied heavily on predicting the binding affinity of a peptide to MHC molecules. nih.gov However, high binding affinity does not always correlate with immunogenicity. Modern approaches increasingly use machine learning algorithms to build more sophisticated prediction models. nih.govnih.gov

These advanced algorithms are trained on large datasets of known immunogenic and non-immunogenic peptides and incorporate a wide range of peptide-intrinsic biochemical features. nih.gov This allows them to predict the likelihood that a given peptide, such as one from an alternative open reading frame of CTAGE1, will not only bind to an MHC molecule but will also be effectively recognized by a T-cell receptor and trigger an immune response. nih.govresearchgate.net Such models have been successfully used to select therapeutically active antigens for cancer vaccines. nih.gov This computational pre-screening is invaluable for narrowing down the vast number of potential epitopes to a manageable list for experimental validation. researchgate.net

Table 2: Bioinformatics and Machine Learning in Epitope Discovery

Tool/Approach Function Application to CT Antigens Citation
MHC Binding Prediction (e.g., NetMHCpan) Predicts the binding affinity of peptides to specific MHC class I and II alleles. Initial screening of potential T-cell epitopes from the entire CTAGE1 protein sequence, including alternative ORFs. plos.org
Antigenicity Prediction (e.g., VaxiJen) Estimates the probability that a peptide will be antigenic based on its physicochemical properties. Further filtering of predicted binders to prioritize those likely to be recognized by the immune system. plos.org
Immunogenicity Machine Learning Models Integrates multiple features (biochemical properties, TCR contact potential) to predict the likelihood of a peptide eliciting a T-cell response. Advanced selection of top candidate epitopes with the highest probability of being therapeutically relevant. nih.gov
CT Antigen Databases (e.g., CTdatabase) Provides curated information on known CT antigens, their expression profiles, and immunogenicity. Serves as a reference and source for training data for new predictive models. mdpi.com

Development of Novel High-Throughput Screening Platforms for T-Cell Reactivity

Once bioinformatics tools predict a list of candidate epitopes, their actual ability to stimulate T-cells must be confirmed experimentally. biorxiv.org Novel high-throughput screening platforms are essential for performing this validation at scale. These technologies move beyond laborious traditional assays to enable the rapid and sensitive screening of T-cell responses against large libraries of potential antigens.

One such innovative platform combines droplet microfluidics with a Jurkat reporter T-cell system. biorxiv.org This method allows for the simultaneous, unbiased, library-on-library screening of T-cell receptors (TCRs) against a library of peptide-MHC complexes. biorxiv.org By encapsulating individual antigen-presenting cells and reporter T-cells in millions of tiny droplets, researchers can quickly identify specific TCR-epitope pairs that result in T-cell activation. biorxiv.orguniprot.org Such platforms are critical for validating the immunogenicity of unconventional epitopes like CTAGE1 ORF2 (18-27) and for discovering the specific TCRs that recognize them, which can then be used for adoptive T-cell therapies. uniprot.org

Exploring Unconventional Epitopes and Alternative Open Reading Frames

The discovery of immunogenic peptides is not limited to the standard, annotated protein-coding sequences of the genome. A growing body of evidence indicates that a significant source of tumor antigens lies in unconventional epitopes, including those derived from alternative open reading frames (ORFs). nih.govuniprot.org The immune system does not distinguish between peptides from canonical or non-canonical sources; it only recognizes the final peptide presented on an MHC molecule.

The very designation "Cancer/testis antigen 1 (ORF2 (18-27))" points to its origin from a non-canonical reading frame of the CTAG1 gene. Research has confirmed that T-cell responses can be generated against antigenic peptides translated from different open reading frames of a shared tumor antigen. uniprot.org Furthermore, studies have demonstrated that "out-of-frame" neoantigens can drive potent anti-tumor cytotoxic T-cell responses. nih.gov The exploration of the "translatome" for these unconventional ORFs represents a major emerging theme in cancer immunology. Identifying and validating these novel antigens could significantly expand the arsenal (B13267) of targets for cancer vaccines and T-cell therapies, offering new hope for patients whose tumors may not express immunogenic canonical antigens.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting Cancer/Testis Antigen 1 (ORF2 (18-27)) in tumor tissues?

  • Methodological Answer : Use polyclonal or monoclonal antibodies validated for specificity via Western blot, immunohistochemistry (IHC), or flow cytometry. Ensure antibody validation includes positive controls (e.g., cell lines with confirmed ORF2 expression) and negative controls (normal tissues lacking CT antigen expression). Cross-reactivity checks are critical, as CT antigens often share homology with other family members . For RNA-level detection, RT-PCR with primers spanning exons 18–27 of ORF2 can confirm transcription, followed by sequencing to rule off-target amplification .

Q. How do expression patterns of ORF2 (18-27) compare across cancer types?

  • Methodological Answer : Conduct a pan-cancer analysis using public databases (e.g., CTdatabase, TCGA) to profile ORF2 (18-27) mRNA and protein expression. Prioritize cancers with known CT antigen activation, such as melanoma, lung adenocarcinoma, or testicular seminoma. Normalize expression data to housekeeping genes and stratify by clinical parameters (e.g., tumor stage, metastasis). Note that CT antigens like ORF2 are typically restricted to germline cells but aberrantly expressed in cancers due to epigenetic dysregulation .

Q. What are the key considerations for designing in vitro studies to assess ORF2 (18-27) immunogenicity?

  • Methodological Answer : Use HLA-matched antigen-presenting cells (e.g., dendritic cells) pulsed with ORF2 (18-27) peptides to stimulate cytotoxic T lymphocytes (CTLs) from healthy donors or patients. Measure IFN-γ release via ELISpot and confirm target cell lysis using chromium-51 assays. HLA-A1 and HLA-A2 are common restriction alleles for CT antigens, so HLA typing of donors is essential . Include negative controls (e.g., irrelevant peptides) to rule out nonspecific activation.

Advanced Research Questions

Q. How can researchers resolve contradictions in ORF2 (18-27) expression data across studies?

  • Methodological Answer : Discrepancies may arise from variability in antibody specificity, tissue fixation methods, or tumor heterogeneity. Address this by:

  • Validating findings with orthogonal techniques (e.g., RNA-seq alongside IHC).
  • Performing single-cell RNA sequencing to identify subpopulations expressing ORF2.
  • Analyzing methylation status of the ORF2 promoter, as CT antigen expression is often silenced by DNA hypermethylation in non-expressing tumors .
  • Reporting detailed methodological metadata (antibody clones, assay conditions) to enhance reproducibility .

Q. What strategies optimize ORF2 (18-27)-targeted immunotherapy in preclinical models?

  • Methodological Answer :

  • Antigen Selection : Prioritize ORF2 epitopes with high predicted HLA-binding affinity (e.g., NetMHCpan) and confirm immunogenicity using patient-derived T cells.
  • Delivery Systems : Test DNA vaccines, mRNA vaccines, or viral vectors encoding ORF2 (18-27) in syngeneic mouse models. Combine with checkpoint inhibitors (e.g., anti-PD-1) to overcome immune evasion .
  • Toxicity Monitoring : Assess off-target effects in tissues expressing homologous proteins (e.g., testis) using histopathology and serum autoantibody screens .

Q. How can bioinformatics tools improve the functional annotation of ORF2 (18-27) in cancer biology?

  • Methodological Answer :

  • Use tools like STRING or GeneMANIA to identify ORF2-interacting proteins and pathways (e.g., meiosis-related genes).
  • Integrate multi-omics data (proteomics, epigenomics) to explore ORF2’s role in oncogenic processes like genome instability or immune evasion.
  • Leverage machine learning models trained on CT antigen databases (e.g., CTdatabase) to predict ORF2’s diagnostic or prognostic utility .

Q. What experimental designs are critical for studying ORF2 (18-27) as a prognostic biomarker?

  • Methodological Answer :

  • Cohort Design : Retrospective studies using FFPE tumor samples with long-term clinical follow-up. Stratify patients by ORF2 expression (high vs. low) using quantitative IHC (H-score) or RNA in situ hybridization.
  • Statistical Analysis : Apply Cox proportional hazards models to assess survival outcomes, adjusting for confounders (e.g., age, treatment type). Validate findings in independent cohorts and test interactions with immune infiltration scores (e.g., CIBERSORT) .

Methodological Best Practices

  • Reproducibility : Follow ARRIVE guidelines for preclinical studies and MIAME standards for omics data. Avoid duplicating results in figures and tables .
  • Data Sharing : Deposit raw sequencing data in public repositories (e.g., GEO, PRIDE) and antibody validation data in repositories like Antibodypedia .
  • Ethical Compliance : Ensure patient-derived samples are collected with informed consent for research use, adhering to institutional review board protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.